(2S)-2-ethynyl-1,2-dimethylpyrrolidinehydrochloride
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Overview
Description
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods
Industrial production of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
Scientific Research Applications
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ephedrine Hydrochloride: A compound with a similar pyrrolidine ring structure but different functional groups.
Pseudoephedrine: Structurally related but with different stereochemistry and functional groups.
Methcathinone Hydrochloride: A derivative of ephedrine with similar structural features.
Uniqueness
(2S)-2-ethynyl-1,2-dimethylpyrrolidine hydrochloride is unique due to its ethynyl group and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H14ClN |
---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
(2S)-2-ethynyl-1,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-4-8(2)6-5-7-9(8)3;/h1H,5-7H2,2-3H3;1H/t8-;/m1./s1 |
InChI Key |
BETSUEWWKOFJQX-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C)C#C.Cl |
Canonical SMILES |
CC1(CCCN1C)C#C.Cl |
Origin of Product |
United States |
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